Hemoglobin Chesterfield is a variant of hemoglobin characterized by a mutation in the beta globin chain, specifically the substitution of leucine with arginine at position 28 (β28 Leu → Arg). This mutation has been associated with a specific phenotype known as inclusion body beta thalassemia, which presents clinical features similar to those of beta thalassemia intermedia. The condition arises due to the instability of the hemoglobin variant, leading to ineffective erythropoiesis and various hematological complications.
The discovery and characterization of Hemoglobin Chesterfield were documented in several studies, notably by Thein et al. in 1991, which established its connection to inclusion body beta thalassemia through genetic and biochemical analyses . Further research has continued to elucidate its molecular basis and clinical implications.
Hemoglobin Chesterfield is classified as a structural variant of hemoglobin under the broader category of hemoglobinopathies. It falls within the subset of beta globin disorders, specifically linked to mutations that affect globin chain synthesis and stability.
The synthesis of Hemoglobin Chesterfield involves the coordinated production of heme and globin chains. The heme component is synthesized through a series of enzymatic reactions starting from succinyl-CoA and glycine, leading to the formation of protoporphyrin IX, which subsequently binds to globin chains to form functional hemoglobin .
The mutation leading to Hemoglobin Chesterfield occurs at the genetic level, where the codon for leucine (CUG) is altered to encode arginine (CGG). This change is typically identified through techniques such as polymerase chain reaction amplification followed by DNA sequencing or restriction fragment length polymorphism analysis . The resultant protein exhibits altered folding and stability characteristics compared to normal hemoglobin.
Hemoglobin variants like Chesterfield can undergo various chemical reactions that affect their functionality. The primary reaction involves oxygen binding and release, which is compromised due to structural instability. Additionally, interactions with other cellular components can lead to oxidative stress and further damage to red blood cells .
The instability of Hemoglobin Chesterfield may result in increased susceptibility to oxidation and denaturation under physiological conditions. High-performance liquid chromatography can be employed to analyze these reactions quantitatively by measuring the concentration of different hemoglobin species in patient samples .
The mechanism underlying the pathophysiology of Hemoglobin Chesterfield involves its impaired ability to form stable tetramers due to the β28 Leu → Arg mutation. This leads to an imbalance in globin chain synthesis, where excess alpha chains accumulate because they cannot pair effectively with unstable beta chains, resulting in ineffective erythropoiesis .
Clinical data indicate that individuals with Hemoglobin Chesterfield often present with symptoms similar to those seen in beta thalassemia intermedia, including anemia, splenomegaly, and increased levels of fetal hemoglobin as a compensatory mechanism .
Hemoglobin Chesterfield demonstrates altered physical properties compared to normal hemoglobin. These include changes in solubility and stability under physiological conditions. The presence of inclusion bodies within erythrocytes can be observed microscopically .
Chemically, Hemoglobin Chesterfield exhibits a reduced affinity for oxygen due to its structural instability. This altered binding capacity can be assessed using oxygen dissociation curves obtained through spectrophotometric methods .
Research on Hemoglobin Chesterfield has significant implications for understanding beta thalassemia and related disorders. Its study contributes to:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 92448-22-1
CAS No.: